molecular formula C10H12O3 B2375093 Propyl 3-hydroxybenzoate CAS No. 38567-05-4

Propyl 3-hydroxybenzoate

Cat. No.: B2375093
CAS No.: 38567-05-4
M. Wt: 180.203
InChI Key: HRBDVGXLWJJWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the preparation of propyl-3-hydroxybenzoate often involves the use of macro-porous absorptive resins as catalysts. The process includes mixing 3-hydroxybenzoic acid with propanol and the resin, followed by microwave-assisted heating to enhance the reaction rate. The excess propanol is then distilled off, and the product is purified through crystallization and washing .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 3-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of propyl-3-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It interferes with the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. This disruption ultimately results in the inhibition of microbial growth and cell death .

Comparison with Similar Compounds

Propyl 3-hydroxybenzoate is part of the paraben family, which includes other compounds such as methylparaben, ethylparaben, and butylparaben. These compounds share similar antimicrobial properties but differ in their alkyl chain lengths, which can affect their solubility and efficacy. For example:

This compound is unique in its balance of solubility and antimicrobial efficacy, making it a versatile preservative for a wide range of applications .

Properties

IUPAC Name

propyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBDVGXLWJJWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.